3-(4-Cyanopiperidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-cyanopiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIXVPPBFTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Cyanopiperidin-1-yl)propanoic acid is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings, including biochemical properties, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₄N₂O₂
- Molecular Weight : 170.22 g/mol
- CAS Number : 1864093-33-3
The compound features a piperidine ring substituted with a cyanide group and a propanoic acid moiety, which influences its interactions with biological systems.
This compound operates through multiple pathways:
- G Protein-Coupled Receptors (GPCRs) : Piperidine derivatives are known to interact with GPCRs, which play crucial roles in signal transduction across cell membranes.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways involved in various physiological processes.
- Cellular Signaling : It can modulate cellular signaling pathways, potentially affecting gene expression and cellular metabolism.
Antimicrobial Activity
Recent studies have indicated that related compounds exhibit antimicrobial properties. For instance, derivatives of propanoic acids have shown effectiveness against various microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 64 µg/mL to 128 µg/mL against pathogens like E. coli and S. aureus .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is likely to exhibit good intestinal absorption based on its structure.
- Distribution : It may cross the blood-brain barrier, suggesting potential central nervous system effects.
- Metabolism : The metabolic pathways involve interactions with cytochrome P450 enzymes, influencing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
- Study on Antimicrobial Activity :
- Pharmacological Evaluation :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorinated Phenylpropanoic Acids ()
Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus. The chlorine atoms and hydroxyl group enhance electrophilicity, promoting interactions with bacterial targets. In contrast, the cyanopiperidine group in the target compound introduces a basic nitrogen and a nitrile, which may alter target specificity or potency .
Sulfur-Containing Esters (–6)
3-(Methylthio)propanoic acid methyl and ethyl esters are volatile aroma compounds in pineapples. Their odor activity values (OAVs) depend on sulfur and ester groups, which enhance volatility and receptor binding. The target compound’s cyanopiperidine and carboxylic acid groups reduce volatility but may improve binding to non-olfactory biological targets (e.g., enzymes or receptors) .
Heterocyclic Derivatives ()
- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid () shows moderate antifungal activity, attributed to the pyran ring’s electron-rich structure. The cyanopiperidine group’s nitrile may confer distinct electronic interactions in antimicrobial contexts.
- 3-(4-Phenylpiperazin-1-yl)propanoic acid () shares a piperidine-like scaffold but replaces the cyano group with a phenylpiperazine. This modification likely enhances CNS penetration due to increased lipophilicity, suggesting divergent therapeutic applications .
Physicochemical Properties
| Compound | Substituent | Key Properties |
|---|---|---|
| 3-(4-Cyanopiperidin-1-yl)propanoic acid | 4-Cyanopiperidine | High polarity, moderate solubility, solid state |
| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Dichloro-hydroxyphenyl | Antimicrobial, low volatility |
| 3-(Methylthio)propanoic acid methyl ester | Methylthio-ester | High volatility (OAV = 180 µg/kg) |
| 3-(4-Phenylpiperazin-1-yl)propanoic acid | Phenylpiperazine | Lipophilic, potential CNS activity |
- Volatility: The target compound’s carboxylic acid and bulky substituents reduce volatility compared to thioesters (e.g., 3-(methylthio)propanoic acid esters).
- Solubility: Polar groups (cyano, carboxylic acid) enhance water solubility relative to chlorinated phenyl derivatives.
Preparation Methods
Preparation of 3-(4-Oxo-1-piperidinyl)propanoic Acid Esters
- Starting materials: 4-piperidone and C2-C4 alkyl acrylates (preferably methyl or ethyl acrylate).
- Reaction type: Conjugate addition reaction.
- Solvents: Inert organic solvents such as methanol, ethanol, acetonitrile, diethyl ether, dioxane, benzene, or toluene; methanol is preferred for better control.
- Temperature: Typically room temperature to moderate heating.
- Notes: Methyl ester derivatives are favored due to better yields and purity.
Cyanation via Strecker-Type Reaction
- Intermediate: 3-(4-oxo-1-piperidinyl)propanoic acid esters.
- Reagents: Aniline and a cyanide source such as sodium cyanide, ammonium cyanide, trimethylsilyl cyanide, or potassium cyanide.
- Solvents: Alcohols (methanol, ethanol, 2-propanol), acetic acid, or chlorinated solvents like dichloromethane.
- Catalysts: Acid catalysts such as acetic acid, trifluoroacetic acid, aqueous hydrochloric acid, p-toluenesulfonic acid, or methanesulfonic acid; acetic acid is most commonly used.
- Temperature: Initial reaction at 0°C to 40°C, preferably room temperature, then increased to 40°C–70°C to complete the reaction.
- Outcome: Formation of 3-(4-cyano-4-phenylamino-1-piperidinyl)propanoic acid methyl ester.
Acylation to Final Product
- Reagents: Propionyl chloride or other acyl chlorides.
- Solvent: Polar aprotic solvents such as toluene (preferred), dichloroethane, tetrahydrofuran, or dimethoxyethane; propionic acid can also serve as solvent.
- Catalysts: Acylation catalysts like dimethylaminopyridine.
- Temperature: Room temperature to 100°C, preferably 45°C to 90°C, with 85°C being optimal.
- Work-up: After reaction, mixture cooled, quenched with potassium carbonate solution, extracted with toluene, and purified by recrystallization.
- Purification: Hydrochloride salt crystallization using methyl ethyl ketone and methanol.
Detailed Reaction Conditions and Experimental Data
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature Range (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Conjugate addition | 4-piperidone + methyl/ethyl acrylate | Methanol (preferred) | Room temp to moderate | Methyl ester preferred for purity and yield |
| 2 | Strecker-type condensation | Aniline + sodium cyanide + acid catalyst | Methanol + acetic acid | 0 to 70 (stepwise) | Acid catalyst essential; methanol avoids transesterification |
| 3 | Acylation | Propionyl chloride + dimethylaminopyridine | Toluene (preferred) | 45 to 90 (opt. 85) | Polar aprotic solvents improve yield; catalyst accelerates |
Research Findings and Optimization Notes
Solvent Effects: Methanol is preferred in the cyanation step to minimize side reactions such as transesterification. Toluene provides particularly good results in the acylation step due to its polarity and boiling point, facilitating better reaction control.
Catalyst Use: Dimethylaminopyridine enhances acylation efficiency, while acetic acid catalyzes the Strecker-type condensation effectively.
Temperature Control: Stepwise temperature increase during cyanation improves conversion rates and product purity.
Purification: Formation of hydrochloride salts and recrystallization from methyl ethyl ketone/methanol mixtures yield pharmaceutical-grade solids with melting points around 188–189°C.
Cyanide Source: Sodium cyanide is commonly employed due to availability and reactivity under mild conditions.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents | Solvent(s) | Catalyst(s) | Temperature (°C) | Product/Intermediate |
|---|---|---|---|---|---|
| Conjugate addition | 4-piperidone + methyl acrylate | Methanol | None | Room temp | 3-(4-oxo-1-piperidinyl)propanoic acid methyl ester |
| Strecker-type cyanation | Aniline + sodium cyanide | Methanol + acetic acid | Acetic acid | 0 → 40 → 70 | 3-(4-cyano-4-phenylamino-1-piperidinyl)propanoic acid methyl ester |
| Acylation | Propionyl chloride | Toluene | Dimethylaminopyridine | 45 → 85 | This compound (after hydrolysis) |
Additional Considerations
- The synthetic route allows for variation in alkyl ester groups (methyl or ethyl), with methyl esters preferred for better reaction control.
- The process is adaptable to scale-up due to the use of common reagents and solvents.
- Safety precautions are critical when handling cyanide sources and acyl chlorides.
- The final product's purity and crystalline form are essential for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
